
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a synthetic organic compound characterized by its unique structural features It belongs to the class of oxolane derivatives, which are known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2,5,5-tetramethyloxolane and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at a temperature range of 0-25°C and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects. It could be a candidate for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of polymers or as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-2-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-4-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-5-amine
Uniqueness
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine stands out due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications
特性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3 |
InChIキー |
RYBOLSJMXRFIML-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC1CC(OC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


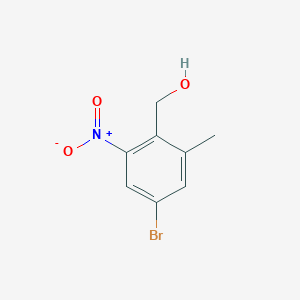
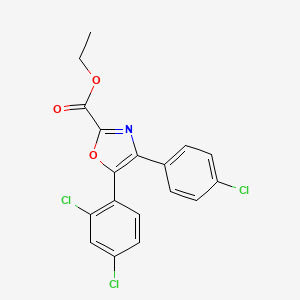
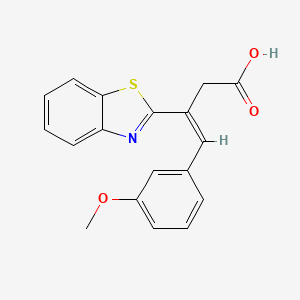
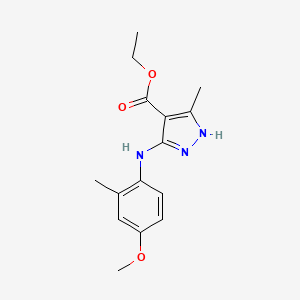
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
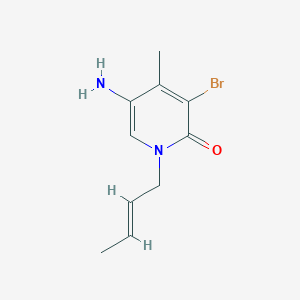
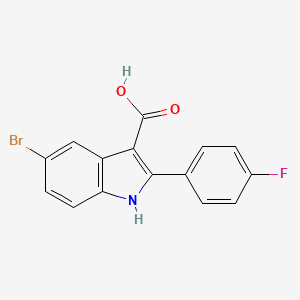

![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

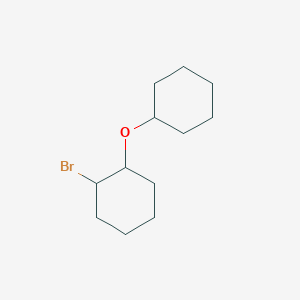
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
